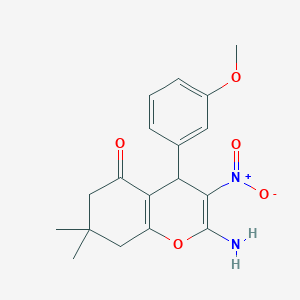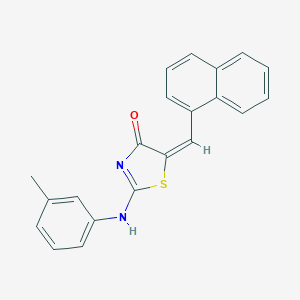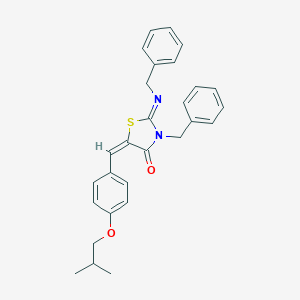![molecular formula C11H11N5O2S B388427 1-METHYL-5-{[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YL]SULFANYL}-1H-1,2,3,4-TETRAZOLE](/img/structure/B388427.png)
1-METHYL-5-{[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YL]SULFANYL}-1H-1,2,3,4-TETRAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-5-{[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YL]SULFANYL}-1H-1,2,3,4-TETRAZOLE is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a nitrophenyl group, and a prop-2-en-1-yl sulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-5-{[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YL]SULFANYL}-1H-1,2,3,4-TETRAZOLE typically involves a multi-step process. One common method includes the reaction of 1-methyl-1H-tetrazole-5-thiol with (2E)-3-(4-nitrophenyl)prop-2-en-1-yl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-5-{[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YL]SULFANYL}-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to various substituted tetrazole compounds.
Scientific Research Applications
1-METHYL-5-{[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YL]SULFANYL}-1H-1,2,3,4-TETRAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-METHYL-5-{[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YL]SULFANYL}-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The tetrazole ring may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-METHYL-5-{[(2E)-3-(4-METHYLPHENYL)PROP-2-EN-1-YL]SULFANYL}-1H-1,2,3,4-TETRAZOLE
- 1-METHYL-5-{[(2E)-3-(4-FLUOROPHENYL)PROP-2-EN-1-YL]SULFANYL}-1H-1,2,3,4-TETRAZOLE
- 1-METHYL-5-{[(2E)-3-(4-CHLOROPHENYL)PROP-2-EN-1-YL]SULFANYL}-1H-1,2,3,4-TETRAZOLE
Uniqueness
The uniqueness of 1-METHYL-5-{[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YL]SULFANYL}-1H-1,2,3,4-TETRAZOLE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group enhances its reactivity and potential for redox reactions, while the tetrazole ring provides stability and the ability to interact with various biological targets.
Properties
Molecular Formula |
C11H11N5O2S |
|---|---|
Molecular Weight |
277.3g/mol |
IUPAC Name |
1-methyl-5-[(E)-3-(4-nitrophenyl)prop-2-enyl]sulfanyltetrazole |
InChI |
InChI=1S/C11H11N5O2S/c1-15-11(12-13-14-15)19-8-2-3-9-4-6-10(7-5-9)16(17)18/h2-7H,8H2,1H3/b3-2+ |
InChI Key |
LRBYLQHHFWQXNZ-NSCUHMNNSA-N |
SMILES |
CN1C(=NN=N1)SCC=CC2=CC=C(C=C2)[N+](=O)[O-] |
Isomeric SMILES |
CN1C(=NN=N1)SC/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CN1C(=NN=N1)SCC=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B388344.png)
![4-[4,5-di(biphenyl-4-yl)-1H-imidazol-2-yl]phenol](/img/structure/B388345.png)
![4-fluoro-N-[3-[(4-fluorobenzoyl)amino]-2,4,6-trimethylphenyl]benzamide](/img/structure/B388346.png)


![N-[(2Z)-4-(biphenyl-4-yl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-1,3-thiazol-2-amine](/img/structure/B388352.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N~1~-(4-{[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-2-chlorophenyl)acetamide](/img/structure/B388355.png)
![(5E)-2-(4-methoxyanilino)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B388356.png)
![4-{[2-(4-phenoxyphenyl)-3-phenylquinoxalin-6-yl]oxy}aniline](/img/structure/B388357.png)

![3-Benzyl-2-(benzylimino)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidin-4-one](/img/structure/B388359.png)
![(5E)-2-(3-methylanilino)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B388362.png)
![4,5-di[1,1'-biphenyl]-4-yl-2-phenyl-1H-imidazole](/img/structure/B388365.png)
![2-[[2-methoxy-4-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]methyl]benzonitrile](/img/structure/B388367.png)
